1-Nitro-2-(pentafluoroethyl)benzene
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Overview
Description
1-Nitro-2-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F5NO2. It is characterized by a benzene ring substituted with a nitro group (NO2) and a pentafluoroethyl group (C2F5). This compound is known for its unique chemical properties due to the presence of both electron-withdrawing nitro and pentafluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2-(pentafluoroethyl)benzene can be synthesized through various methods, including:
Nitration of 2-(pentafluoroethyl)benzene:
Fluorination of 1-nitro-2-ethylbenzene: This method involves the substitution of hydrogen atoms in the ethyl group with fluorine atoms using fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like iron (Fe) and hydrochloric acid (HCl).
Electrophilic Substitution: Halogenating agents (e.g., bromine, chlorine), sulfonating agents (e.g., sulfuric acid), and alkylating agents (e.g., alkyl halides) in the presence of catalysts like aluminum chloride (AlCl3).
Major Products Formed
Reduction: 1-Amino-2-(pentafluoroethyl)benzene.
Electrophilic Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Scientific Research Applications
1-Nitro-2-(pentafluoroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic attack, facilitating the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical and chemical reactions.
Comparison with Similar Compounds
1-Nitro-2-(pentafluoroethyl)benzene can be compared with other nitrobenzene derivatives and fluorinated aromatic compounds:
Similar Compounds: Nitrobenzene, 1-nitro-2-fluorobenzene, 1-nitro-2-(trifluoromethyl)benzene.
Uniqueness: The presence of the pentafluoroethyl group imparts unique electronic and steric properties, making it distinct from other nitrobenzene derivatives
Properties
CAS No. |
60979-15-9 |
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Molecular Formula |
C8H4F5NO2 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14(15)16/h1-4H |
InChI Key |
OIICZKWDOWBHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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